N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine
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Overview
Description
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound features a piperidine ring substituted with a phenylmethoxy group and an N-methyl-ethanamine side chain, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenylmethanol and a suitable base such as sodium hydride.
N-Methylation: The N-methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Phenylmethoxy derivatives with oxidized functional groups.
Reduction Products: Reduced piperidine derivatives with altered ring structures.
Substitution Products: Substituted ethanamine derivatives with various functional groups.
Scientific Research Applications
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methoxypiperidin-1-yl)ethanamine: Similar structure but with a methoxy group instead of a phenylmethoxy group.
N-methyl-2-(4-phenylpiperidin-1-yl)ethanamine: Similar structure but without the methoxy group.
N-methyl-2-(4-phenylmethoxypyrrolidin-1-yl)ethanamine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine is unique due to the presence of both the phenylmethoxy group and the piperidine ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJWAYLSJLULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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